molecular formula C10H7BrS B428709 2-Bromo-4-phenylthiophene CAS No. 10353-18-1

2-Bromo-4-phenylthiophene

Cat. No.: B428709
CAS No.: 10353-18-1
M. Wt: 239.13g/mol
InChI Key: WLWHJGGGVGSHGM-UHFFFAOYSA-N
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Description

2-Bromo-4-phenylthiophene is an organic compound with the molecular formula C10H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromine atom at the second position and a phenyl group at the fourth position on the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-phenylthiophene typically involves the bromination of 4-phenylthiophene. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-phenylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-phenylthiophene in various applications involves its ability to undergo substitution and coupling reactions, forming new bonds and structures. In biological systems, its derivatives may interact with specific molecular targets, influencing biochemical pathways and exhibiting pharmacological effects .

Comparison with Similar Compounds

    2-Bromo-4-methylthiophene: Similar structure but with a methyl group instead of a phenyl group.

    2-Bromo-5-phenylthiophene: Bromine atom at the second position and phenyl group at the fifth position.

Uniqueness: 2-Bromo-4-phenylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in synthesizing specialized compounds and materials .

Properties

IUPAC Name

2-bromo-4-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWHJGGGVGSHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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